molecular formula C18H27N5O4 B2365553 8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1005127-17-2

8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2365553
CAS RN: 1005127-17-2
M. Wt: 377.445
InChI Key: JWFHZPWCTJXYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H27N5O4 and its molecular weight is 377.445. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure of related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, reveals a typical geometry for the purine fused-ring system with specific conformations influenced by weak intramolecular hydrogen bonding. This structural insight is crucial for understanding how modifications in the purine ring influence molecular geometry and potential binding affinities (Karczmarzyk & Pawłowski, 1997). Additionally, studies on similar compounds showcase the importance of intermolecular hydrogen bonding in stabilizing the crystal structure, which could be significant for the design of new pharmaceuticals (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Pharmacological Applications

The pharmacological relevance of purine analogs has been highlighted through their potential cardiovascular activities and receptor affinities. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown promising antiarrhythmic and hypotensive activities, suggesting the therapeutic potential of purine modifications in cardiovascular diseases (Chłoń-Rzepa et al., 2004). Additionally, the study of metal complexes with purine derivatives provides insights into metal-mediated interactions that could be exploited for therapeutic purposes, such as in metallopharmaceuticals (Sinha et al., 2015).

properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4/c1-10-7-22(8-11(2)27-10)9-14-19-16-15(23(14)12(3)13(4)24)17(25)21(6)18(26)20(16)5/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHZPWCTJXYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

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